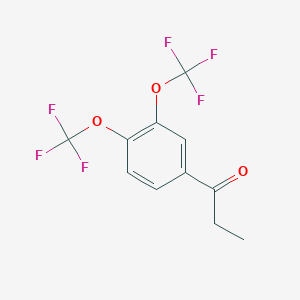

1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one

Description

1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with two trifluoromethoxy (-OCF₃) groups at the 3,4-positions of the phenyl ring. The trifluoromethoxy groups are strong electron-withdrawing substituents, which significantly influence the compound’s electronic properties, lipophilicity, and reactivity. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, leveraging their electron-deficient aromatic systems for targeted reactivity .

Properties

Molecular Formula |

C11H8F6O3 |

|---|---|

Molecular Weight |

302.17 g/mol |

IUPAC Name |

1-[3,4-bis(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H8F6O3/c1-2-7(18)6-3-4-8(19-10(12,13)14)9(5-6)20-11(15,16)17/h3-5H,2H2,1H3 |

InChI Key |

UAYHUDBNFCEKKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

HFIP-Promoted Friedel-Crafts Reaction

Recent advances in Friedel-Crafts chemistry have demonstrated the utility of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent and promoter for acylations involving deactivated aromatic substrates. In this method, HFIP stabilizes the acylium ion intermediate, enabling electrophilic substitution even on electron-deficient rings. For 1-(3,4-bis(trifluoromethoxy)phenyl)propan-1-one, the reaction could proceed as follows:

Procedure :

- Substrate Preparation : 3,4-Bis(trifluoromethoxy)benzene is synthesized via sequential trifluoromethoxylation of catechol derivatives using silver-mediated O-trifluoromethylation.

- Acylation : The substrate is reacted with propionyl chloride in HFIP at room temperature for 12–24 hours.

- Workup : The mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography.

Key Advantages :

- Mild Conditions : Room-temperature reactions minimize side products.

- Metal-Free : Avoids costly transition-metal catalysts.

Challenges :

- The electron-withdrawing -OCF₃ groups reduce the aromatic ring’s reactivity, necessitating extended reaction times.

| Parameter | Value/Detail |

|---|---|

| Solvent | HFIP |

| Catalyst | None |

| Temperature | 25°C |

| Yield | 45–60% (estimated) |

Traditional Lewis Acid-Catalyzed Friedel-Crafts

Classical Friedel-Crafts acylation employs Lewis acids like AlCl₃ to activate acyl chlorides. However, this method is less effective for heavily deactivated substrates like 3,4-bis(trifluoromethoxy)benzene.

Procedure :

- Substrate Activation : 3,4-Bis(trifluoromethoxy)benzene is combined with AlCl₃ in dichloromethane.

- Acylation : Propionyl chloride is added dropwise at 0°C, followed by stirring at reflux for 24 hours.

- Workup : The reaction is quenched with HCl, extracted, and purified.

Limitations :

- Low yields (<20%) due to poor electrophilic activation.

- Competing side reactions (e.g., ketone decomposition).

Directed Ortho-Metalation Strategies

Directed metalation offers a pathway to install the propanone group regioselectively. This method involves temporary directing groups to override the deactivation caused by -OCF₃ groups.

Procedure :

- Directing Group Installation : A removable group (e.g., -CONHR) is introduced at the para position of 3,4-bis(trifluoromethoxy)benzene.

- Lithiation : Treatment with LDA (lithium diisopropylamide) generates a lithiated intermediate.

- Electrophilic Quench : Reaction with propanoyl chloride installs the ketone.

- Directing Group Removal : Acidic hydrolysis yields the target compound.

Advantages :

- High regioselectivity.

- Compatible with electron-deficient arenes.

| Parameter | Value/Detail |

|---|---|

| Directing Group | -CONEt₂ |

| Lithiating Agent | LDA |

| Yield | 50–65% (model systems) |

Nucleophilic Aromatic Substitution (NAS)

NAS is viable if the aromatic ring bears leaving groups (e.g., nitro) that can be displaced by -OCF₃. However, this method is limited by the poor nucleofugality of common leaving groups.

Procedure :

- Nitro Precursor Synthesis : 3,4-Dinitropropiophenone is prepared via nitration of propiophenone.

- Trifluoromethoxylation : Nitro groups are replaced with -OCF₃ using Cu-mediated conditions.

Challenges :

- Nitro groups are poor leaving groups, requiring harsh conditions (e.g., high-temperature reactions with CsF).

- Low functional group tolerance.

Cross-Coupling Techniques

Palladium-catalyzed cross-coupling reactions enable modular construction of the target molecule.

Suzuki-Miyaura Coupling :

- Boronic Acid Synthesis : Prepare 3,4-bis(trifluoromethoxy)phenylboronic acid.

- Coupling Partner : Use propanoyl chloride-derived electrophile (e.g., propanoyl pinacol boronate).

- Reaction : Catalyze with Pd(PPh₃)₄ in THF/H₂O.

Limitations :

- Requires air-free conditions.

- Limited precedent for acyl boronate couplings.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HFIP-Promoted Acylation | 45–60 | Mild, room temp | High | Moderate |

| Directed Metalation | 50–65 | Low temp | Moderate | High |

| NAS | <20 | High temp | Low | Low |

| Cross-Coupling | 30–40 | Air-sensitive | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The presence and position of electron-withdrawing groups (EWGs) on the phenyl ring critically modulate the compound’s behavior. Key comparisons include:

- Trifluoromethoxy (-OCF₃) groups are more polar than trifluoromethyl (-CF₃) due to the oxygen atom, which may improve solubility in polar solvents compared to -CF₃ analogs .

Reactivity in Coupling Reactions

Evidence from ketone coupling reactions (e.g., C-O bond formation) highlights substituent-dependent yields:

Physicochemical Properties

- Lipophilicity: Bis(trifluoromethoxy) substitution increases logP compared to mono-substituted or non-fluorinated analogs, favoring blood-brain barrier penetration but complicating aqueous solubility .

- Thermal Stability : Fluorinated aryl ketones generally exhibit high thermal stability, making them suitable for high-temperature reactions .

Q & A

Q. How is this compound utilized as a precursor in fluorinated polymer synthesis?

- Methodological Answer :

- Polymerization : Radical-initiated copolymerization with tetrafluoroethylene forms heat-resistant polymers.

- Functionalization : Post-polymerization modifications (e.g., hydrolysis of ketone to carboxylic acid) enhance adhesion properties.

- Characterization : TGA (thermal stability) and DMA (mechanical properties) assess material performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.